(3E)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1-(pyridin-3-yl)-1,3-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-{[5-(4-Nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1-(pyridin-3-yl)-2,3-dihydro-1H-pyrrol-2-one is a complex organic compound characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a pyrrolidone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[5-(4-Nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1-(pyridin-3-yl)-2,3-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 5-(4-nitrophenyl)furan-2-carbaldehyde with 5-phenyl-1-(pyridin-3-yl)-2,3-dihydro-1H-pyrrol-2-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[5-(4-Nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1-(pyridin-3-yl)-2,3-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
(3E)-3-{[5-(4-Nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1-(pyridin-3-yl)-2,3-dihydro-1H-pyrrol-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (3E)-3-{[5-(4-Nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1-(pyridin-3-yl)-2,3-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress pathways. The furan and pyrrolidone moieties may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3E)-3-{[5-(4-Methylphenyl)furan-2-yl]methylidene}-5-phenyl-1-(pyridin-3-yl)-2,3-dihydro-1H-pyrrol-2-one
- (3E)-3-{[5-(4-Chlorophenyl)furan-2-yl]methylidene}-5-phenyl-1-(pyridin-3-yl)-2,3-dihydro-1H-pyrrol-2-one
Uniqueness
The presence of the nitrophenyl group in (3E)-3-{[5-(4-Nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1-(pyridin-3-yl)-2,3-dihydro-1H-pyrrol-2-one imparts unique redox properties, making it distinct from its analogs. This structural feature enhances its potential for applications in oxidative stress-related research and therapeutic development.
Properties
Molecular Formula |
C26H17N3O4 |
---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
(3E)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-5-phenyl-1-pyridin-3-ylpyrrol-2-one |
InChI |
InChI=1S/C26H17N3O4/c30-26-20(15-23-12-13-25(33-23)19-8-10-21(11-9-19)29(31)32)16-24(18-5-2-1-3-6-18)28(26)22-7-4-14-27-17-22/h1-17H/b20-15+ |
InChI Key |
OSSMVEKTMIYETA-HMMYKYKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/C(=O)N2C5=CN=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2C5=CN=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.